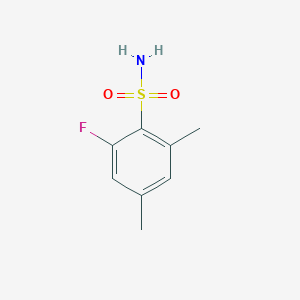
tert-Butyl 2,6-difluoroisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2,6-difluoroisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a tert-butyl group and two fluorine atoms attached to the isonicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,6-difluoroisonicotinate typically involves the esterification of 2,6-difluoroisonicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2,6-difluoroisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed to yield 2,6-difluoroisonicotinic acid and tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives of the original compound.
Hydrolysis: The major products are 2,6-difluoroisonicotinic acid and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2,6-difluoroisonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound is explored for its potential in creating novel materials with unique properties, such as enhanced stability or specific electronic characteristics.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of tert-Butyl 2,6-difluoroisonicotinate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2,6-dimethylisonicotinate: Similar structure but with methyl groups instead of fluorine atoms.
tert-Butyl 2,6-dichloroisonicotinate: Contains chlorine atoms instead of fluorine.
tert-Butyl 2,6-dibromoisonicotinate: Bromine atoms replace the fluorine atoms.
Uniqueness
tert-Butyl 2,6-difluoroisonicotinate is unique due to the presence of fluorine atoms, which impart distinct properties such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs with other halogens or alkyl groups.
Eigenschaften
Molekularformel |
C10H11F2NO2 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
tert-butyl 2,6-difluoropyridine-4-carboxylate |
InChI |
InChI=1S/C10H11F2NO2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
JIVNOLFHRBPOGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=NC(=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


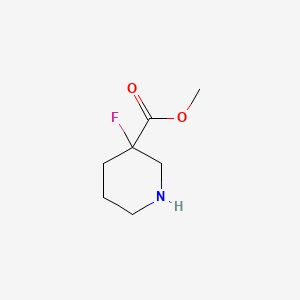

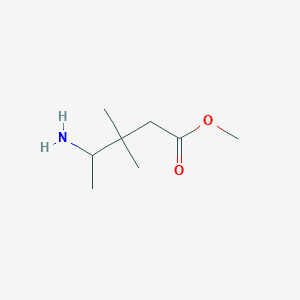
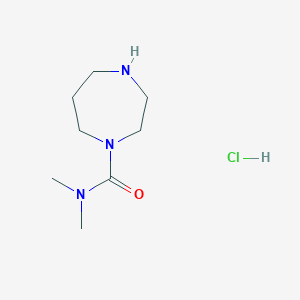
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B13516795.png)
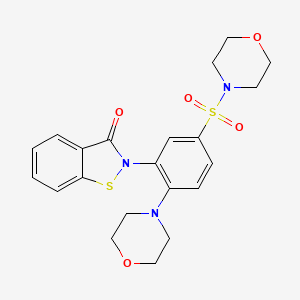

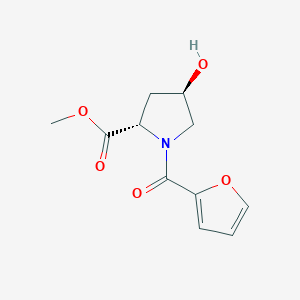
![Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13516816.png)
![1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride](/img/structure/B13516820.png)
![2-[3-(Aminomethyl)pentan-3-yl]pyridine](/img/structure/B13516823.png)
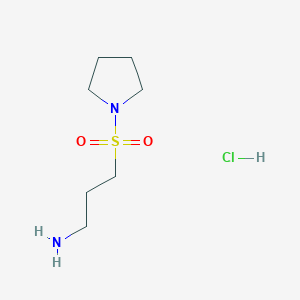
![Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)
